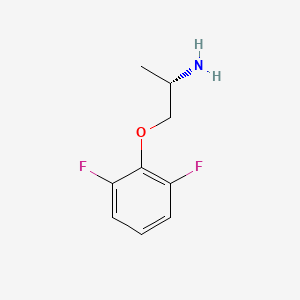

(2S)-1-(2,6-difluorophenoxy)propan-2-amine

Description

The molecule (2S)-1-(2,6-difluorophenoxy)propan-2-amine is a structurally distinct chiral amine. Its scaffold is composed of a propan-2-amine backbone, which provides a stereogenic center at the second carbon, an ether linkage, and a 2,6-difluorophenoxy group. This unique combination of features positions it as a potentially valuable building block in synthetic chemistry.

Chiral amines are indispensable in modern organic chemistry, primarily due to their prevalence in biologically active molecules and their utility as catalysts and auxiliaries in asymmetric synthesis. enamine.netnih.gov They form the backbone of a vast number of pharmaceuticals, agrochemicals, and natural products. enamine.net It is estimated that between 40% and 45% of small-molecule drugs contain a chiral amine fragment, underscoring their importance. enamine.net

In the realm of asymmetric synthesis, chiral amines are employed in several key roles:

Chiral Building Blocks: They serve as starting materials for the synthesis of more complex, enantiomerically pure molecules. enamine.netnih.gov The demand for such intermediates has grown as regulatory bodies increasingly favor the development of single-enantiomer drugs to improve efficacy and reduce potential side effects. enamine.net

Asymmetric Catalysts: Chiral amines are central to the field of organocatalysis, where they can act as highly effective and versatile catalysts for a wide range of enantioselective transformations. smolecule.combldpharm.com They can function through various mechanisms, including nucleophilic catalysis. smolecule.com

Chiral Auxiliaries and Resolving Agents: They can be temporarily attached to a substrate to direct a stereoselective reaction or used to separate racemic mixtures of acidic compounds. enamine.net

The ability to generate optically enriched products is crucial, and chiral amines provide a powerful and often essential tool for achieving this goal in a predictable and efficient manner. smolecule.com

Table 1: Applications of Chiral Amines in Asymmetric Synthesis

| Role | Description | Example Application |

|---|---|---|

| Chiral Building Block | Serves as a foundational, enantiomerically pure starting material. | Synthesis of active pharmaceutical ingredients and natural products. enamine.netnih.gov |

| Organocatalyst | Acts as a catalyst in enantioselective reactions. | Michael additions, aldol (B89426) reactions, Mannich reactions. bldpharm.com |

| Chiral Ligand | Coordinates with a metal center to form a chiral catalyst complex. | Asymmetric hydrogenation, allylic substitutions. |

| Resolving Agent | Forms diastereomeric salts with a racemic mixture, allowing for separation. | Resolution of racemic carboxylic acids. enamine.net |

The introduction of fluorine into organic molecules is a widely used strategy in chemical research, particularly in drug discovery and materials science. researchgate.net The unique properties of the fluorine atom can dramatically alter a molecule's physicochemical profile. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant thermal and metabolic stability to fluorinated compounds.

Key effects of fluorination include:

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, which can prolong the in vivo lifetime of a drug. nih.gov

Increased Lipophilicity: The incorporation of fluorine can increase a molecule's ability to pass through biological membranes, potentially improving bioavailability. nih.govcaymanchem.com

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can be critical for molecular interactions and binding affinity. nih.gov

Conformational Control: The strategic placement of fluorine atoms can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to a biological target.

It is estimated that approximately 20% of all pharmaceuticals and up to 40% of agrochemicals contain fluorine. Beyond life sciences, fluorinated compounds are crucial in materials science, leading to the development of specialty polymers, lubricants, and liquid crystal displays with enhanced stability and unique properties. caymanchem.com

Table 2: Key Attributes of Fluorine in Organic Chemistry

| Property | Consequence in Molecular Design |

|---|---|

| High Electronegativity | Alters electronic effects and chemical reactivity; can enhance binding affinity. nih.gov |

| Strong Carbon-Fluorine Bond | Increases thermal and metabolic stability; resistance to degradation. nih.gov |

| Small Atomic Size | Allows for the replacement of hydrogen without significant steric disruption. |

| Lipophilicity Modulation | Can increase lipophilicity, affecting absorption, distribution, and bioavailability. nih.govcaymanchem.com |

The specific historical timeline and seminal synthesis of this compound are not prominently documented in widely available academic literature. This suggests that it is likely a specialized building block rather than a compound of broad historical significance itself. Its emergence can be understood as a logical consequence of parallel advancements in synthetic methodology.

The development and application of chiral amines have been a continuous focus of research since the mid-20th century. Concurrently, the field of organofluorine chemistry expanded significantly in the latter half of the century as synthetic methods for introducing fluorine became more accessible and the benefits of fluorination in pharmaceuticals and materials became widely recognized.

Therefore, the conceptualization and synthesis of a scaffold like this compound would have emerged at the intersection of these fields. It represents a "second-generation" type of building block, designed to combine the distinct advantages of a chiral amine with those of a difluorinated aromatic system, connected by a flexible ether linkage. Such compounds are typically synthesized on demand for specific research programs, often within the pharmaceutical industry, to be incorporated into larger, more complex target molecules.

The primary scope of research involving this compound is its application as a chiral building block in the synthesis of novel chemical entities, particularly for the life sciences. nih.gov The objectives of utilizing this specific scaffold are multifaceted and derive directly from its unique structural components:

Stereochemical Control: The primary objective is to introduce a specific, single enantiomer ((S)-configuration) into a target molecule. This is crucial for achieving selective interaction with chiral biological targets like enzymes and receptors.

Investigating Structure-Activity Relationships (SAR): Researchers would use this compound to probe how the 2,6-difluoro substitution pattern on the phenyl ring influences biological activity. The ortho-fluorine atoms can impact the molecule's conformation and electronic distribution, potentially leading to enhanced binding affinity or an altered pharmacological profile compared to non-fluorinated or differently substituted analogues.

Improving Pharmacokinetic Properties: A key objective would be to leverage the known effects of fluorine to enhance the metabolic stability of the final compound. The difluorophenyl group is expected to be resistant to oxidative metabolism, a common pathway for drug degradation.

Fine-Tuning Physicochemical Properties: The combination of the amine group (influencing solubility and basicity), the ether linkage (providing rotational flexibility), and the fluorinated ring (affecting lipophilicity) allows for the systematic tuning of a larger molecule's properties to achieve a desired balance of potency, solubility, and bioavailability.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

Structure

3D Structure

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(2S)-1-(2,6-difluorophenoxy)propan-2-amine |

InChI |

InChI=1S/C9H11F2NO/c1-6(12)5-13-9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3/t6-/m0/s1 |

InChI Key |

CDTUZXVPFSJLHB-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](COC1=C(C=CC=C1F)F)N |

Canonical SMILES |

CC(COC1=C(C=CC=C1F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 2s 1 2,6 Difluorophenoxy Propan 2 Amine

Stereoselective Synthesis Approaches

The creation of the single desired enantiomer of 1-(2,6-difluorophenoxy)propan-2-amine (B13208119) is paramount, and several stereoselective strategies can be employed, starting from the key precursor, 1-(2,6-difluorophenoxy)propan-2-one.

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination of the prochiral ketone, 1-(2,6-difluorophenoxy)propan-2-one, is a direct and efficient method for establishing the chiral amine center. This transformation can be achieved through both biocatalytic and chemocatalytic methods.

Biocatalytic Reductive Amination: Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor with high stereoselectivity. An (S)-selective ω-transaminase can be employed to convert 1-(2,6-difluorophenoxy)propan-2-one directly into the desired (2S)-amine. This approach is lauded for its high enantiomeric excess (ee), mild reaction conditions, and environmental compatibility. Isopropylamine or other primary amines can serve as the amine donor.

Chemocatalytic Reductive Amination: This approach involves the condensation of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then hydrogenated in situ using a chiral catalyst. Catalysts based on transition metals like ruthenium, rhodium, or iridium, paired with chiral phosphine (B1218219) ligands, are effective for this transformation, achieving high yields and enantioselectivities.

| Method | Catalyst/Enzyme | Key Features | Typical Amine Source |

| Biocatalytic | (S)-selective ω-Transaminase | High enantioselectivity (>99% ee), mild aqueous conditions, green chemistry. | Isopropylamine, Alanine |

| Chemocatalytic | Chiral Ru/Rh/Ir-phosphine complex | High throughput, broad substrate scope, requires H₂ pressure. | Ammonia, Ammonium (B1175870) salts |

Asymmetric Catalysis in the Formation of the Chiral Center

Asymmetric catalysis provides a powerful route to the chiral amine, primarily through two distinct strategies starting from 1-(2,6-difluorophenoxy)propan-2-one.

Asymmetric Hydrogenation of Imines: The ketone precursor is first reacted with ammonia or a primary amine to form a pro-chiral imine. This imine is then subjected to asymmetric hydrogenation using a chiral transition-metal catalyst (e.g., complexes of Iridium or Rhodium with chiral ligands like BINAP). This method effectively transfers chirality to the amine product with high enantioselectivity.

Asymmetric Reduction of Ketone followed by Amination: This two-step approach involves first reducing the ketone to the corresponding chiral alcohol, (2S)-1-(2,6-difluorophenoxy)propan-2-ol, using an asymmetric reduction catalyst. Popular methods include Corey-Bakshi-Shibata (CBS) reduction or transfer hydrogenation with a chiral Noyori-type catalyst. The resulting (S)-alcohol is then converted to the amine with inversion of configuration (via a Mitsunobu reaction with an amine equivalent) or with retention of configuration (by activation of the hydroxyl group to a good leaving group, followed by substitution with an azide (B81097) and subsequent reduction).

| Strategy | Catalyst System | Intermediate | Key Advantage |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand | Imine | Direct, atom-economical. |

| Asymmetric Reduction | CBS Catalyst or Noyori Ru-catalyst | (S)-Alcohol | Well-established, high ee for alcohol. |

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a method used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. To obtain (2S)-1-(2,6-difluorophenoxy)propan-2-amine, a racemic mixture of the amine would be synthesized first.

Enzymatic Kinetic Resolution: This is the most common method for resolving amines. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective at catalyzing the enantioselective acylation of amines in non-aqueous solvents. organic-chemistry.orgmdpi.comjocpr.com In a typical procedure, the racemic amine is treated with an acyl donor (e.g., isopropyl acetate (B1210297) or ethyl acetate) in the presence of the lipase. The enzyme will preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The resulting N-acylated (R)-amine can then be easily separated from the unreacted (S)-amine. researchgate.net A key advantage is the high enantioselectivity often achieved, although the maximum theoretical yield for the desired enantiomer is 50%. jocpr.com

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of standard kinetic resolution, DKR can be employed. This process combines the enzymatic resolution step with an in-situ racemization of the unreactive enantiomer. A ruthenium catalyst is often used for the racemization of the amine substrate, allowing the enzyme to theoretically convert the entire racemic starting material into a single enantiomer of the acylated product. organic-chemistry.org

| Technique | Catalyst/Enzyme | Acyl Donor Example | Max. Theoretical Yield |

| Kinetic Resolution | Candida antarctica Lipase B (CALB) | Isopropyl acetate | 50% |

| Dynamic Kinetic Resolution | CALB + Ruthenium Catalyst (e.g., Shvo's catalyst) | Isopropyl acetate | 100% |

Precursor Design and Starting Material Selection

The synthesis of the key intermediate, 1-(2,6-difluorophenoxy)propan-2-one, is a critical first step in most synthetic routes.

Phenoxy Ether Formation Methodologies

The most direct and widely used method for constructing the phenoxy ether linkage in the ketone precursor is the Williamson ether synthesis. organic-chemistry.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.

The synthesis of 1-(2,6-difluorophenoxy)propan-2-one is typically achieved by reacting 2,6-difluorophenol (B125437) with a suitable 3-carbon electrophile, such as 1-chloroacetone or 1-bromoacetone. The reaction is carried out in the presence of a base, which deprotonates the phenol (B47542) to form the more nucleophilic 2,6-difluorophenoxide anion.

Reaction Conditions:

Base: A variety of bases can be used, including sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). The choice of base depends on the desired reactivity and reaction solvent.

Solvent: Polar aprotic solvents such as acetone, acetonitrile (B52724) (MeCN), or dimethylformamide (DMF) are commonly used as they effectively solvate the cation of the base while not interfering with the nucleophile.

Temperature: The reaction is often performed at elevated temperatures to ensure a reasonable reaction rate.

The general scheme for this precursor synthesis is as follows: 2,6-difluorophenol + Base → 2,6-difluorophenoxide 2,6-difluorophenoxide + 1-chloroacetone → 1-(2,6-difluorophenoxy)propan-2-one + Chloride salt

This method is robust, scalable, and utilizes readily available starting materials, making it an efficient entry point for the various stereoselective syntheses of the final chiral amine.

Amination of Propanol (B110389) Derivatives

A key strategy for the synthesis of this compound involves the amination of the corresponding propanol derivative, (2S)-1-(2,6-difluorophenoxy)propan-2-ol. This transformation can be achieved through several methods, primarily centered on catalytic processes that convert the hydroxyl group into an amine group while preserving the stereochemistry at the chiral center.

One of the most prominent methods is reductive amination . This process typically involves the oxidation of the secondary alcohol to a ketone, which then reacts with an amine source (such as ammonia) to form an imine. The imine is subsequently reduced to the desired amine. To maintain stereochemical integrity, asymmetric reduction of the intermediate imine is crucial. Alternatively, direct amination of the alcohol can be achieved using borrowing hydrogen or hydrogen-transfer catalysis. This atom-economical method involves the temporary oxidation of the alcohol to an aldehyde or ketone, followed by reductive amination, where the hydrogen is returned to the molecule in the final reduction step.

Another powerful approach is biocatalytic amination . Enzymes such as amine dehydrogenases (AmDHs) can directly convert ketones to chiral amines with high enantioselectivity. In this context, the propanol precursor would first be oxidized to the corresponding ketone, 1-(2,6-difluorophenoxy)propan-2-one, which would then be aminated by the AmDH. Transaminases (TAs) also offer a route for the asymmetric synthesis of chiral amines from ketones, although they require a sacrificial amine donor.

The table below summarizes various catalytic systems that have been employed for the amination of alcohols, which are applicable to the synthesis of chiral amines from their corresponding alcohol precursors.

| Catalyst System | Amine Source | Substrate Type | Key Features |

| Ru-complexes | Ammonia | Secondary Alcohols | Homogeneous catalysis, often requires high temperatures and pressures. |

| Ni-based catalysts | Ammonia | Primary and Secondary Alcohols | Heterogeneous catalysis, offers good activity and selectivity for primary amines. |

| Biocatalysts (e.g., AmDH) | Ammonia | Ketones (derived from alcohols) | High enantioselectivity, mild reaction conditions. hims-biocat.eu |

| Biocatalysts (e.g., Transaminases) | Amine donor (e.g., Alanine) | Ketones (derived from alcohols) | Excellent stereocontrol, equilibrium-driven reaction. nih.gov |

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is essential to maximize the yield of the desired product while minimizing the formation of byproducts and ensuring high enantiomeric purity.

Key parameters that are typically optimized in amination reactions include:

Catalyst Selection and Loading: The choice of catalyst is paramount. For metal-catalyzed reactions, the nature of the metal center and the ligands plays a critical role in determining both the activity and selectivity of the transformation. Catalyst loading is optimized to be as low as possible for economic and environmental reasons, without compromising the reaction rate and yield.

Temperature and Pressure: These parameters significantly influence the reaction kinetics. Higher temperatures and pressures can increase the reaction rate but may also lead to the formation of undesired side products or racemization.

Solvent: The choice of solvent can affect the solubility of the reactants and catalyst, as well as the stability of intermediates. The polarity and coordinating ability of the solvent are important considerations.

Amine Source and Stoichiometry: The concentration and type of amine source (e.g., ammonia, ammonium salts) can impact the reaction equilibrium and rate. The stoichiometry of the reactants is adjusted to drive the reaction to completion.

pH (for biocatalytic reactions): In enzymatic reactions, pH is a critical parameter that affects the activity and stability of the enzyme. The optimal pH for a given biocatalyst must be determined to achieve maximum conversion and selectivity. nih.gov

The following table illustrates the effect of varying reaction conditions on the yield and enantiomeric excess (ee) of a representative biocatalytic amination of a prochiral ketone to a chiral amine, a process analogous to the synthesis of the target compound.

| Entry | Enzyme Variant | Substrate Conc. (mM) | Temperature (°C) | pH | Yield (%) | ee (%) |

| 1 | AmDH-WT | 50 | 30 | 7.5 | 85 | >99 |

| 2 | AmDH-Mutant A | 50 | 35 | 8.0 | 92 | >99 |

| 3 | AmDH-Mutant B | 100 | 30 | 7.5 | 78 | >99 |

| 4 | AmDH-Mutant A | 100 | 35 | 8.0 | 88 | >99 |

Data is illustrative and based on typical optimization studies for amine dehydrogenase catalyzed reactions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals like this compound is of growing importance. The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric hydrogenation of imines is a highly atom-economical method for producing chiral amines. acs.org

Use of Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Both transition-metal catalysts and biocatalysts are employed to facilitate amination reactions with high efficiency and selectivity, reducing waste. rsc.org

Use of Safer Solvents and Auxiliaries: Efforts are made to replace hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids. Solvent-free reactions are also an attractive option. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of highly active catalysts can help to lower the energy requirements of synthetic processes.

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific fluorinated aromatic compound, the broader principle encourages the use of starting materials derived from renewable resources.

Biocatalysis: The use of enzymes, as discussed in the amination of propanol derivatives, is a cornerstone of green chemistry. Enzymes operate under mild conditions, are highly selective, and are biodegradable. The development of robust amine dehydrogenases and transaminases provides a sustainable pathway to chiral amines. hims-biocat.euacs.org

Mechanistic Investigations of Reactions Involving 2s 1 2,6 Difluorophenoxy Propan 2 Amine

Reaction Pathways in Derivatization and Transformation

While specific, in-depth studies on the derivatization and transformation pathways of (2S)-1-(2,6-difluorophenoxy)propan-2-amine are not extensively detailed in publicly available literature, general principles of amine chemistry suggest several likely reaction pathways. The primary amine functionality is a key reactive site, susceptible to a variety of transformations.

Common derivatization reactions for primary amines include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary and tertiary amines. The reaction pathway typically follows an SN2 mechanism.

N-Acylation: Treatment with acyl chlorides or anhydrides to yield amides. This is a nucleophilic acyl substitution reaction.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones to form imines, which can be further reduced or used in other transformations.

These derivatization methods are fundamental in modifying the structure and properties of the parent amine for various synthetic purposes.

Role of Steric and Electronic Effects of the 2,6-Difluorophenoxy Moiety

The 2,6-difluorophenoxy group exerts significant steric and electronic effects that influence the reactivity of the propan-2-amine backbone.

Steric Effects: The two fluorine atoms in the ortho positions of the phenyl ring create considerable steric hindrance around the ether linkage. This steric bulk can influence the approach of reagents to the nearby amine group, potentially affecting reaction rates and the regioselectivity of certain transformations. For instance, in reactions involving the amine, the bulky difluorophenoxy group may direct the approach of incoming reactants to the less hindered face of a transient chiral center.

Electronic Effects: Fluorine is a highly electronegative atom, leading to strong inductive electron withdrawal (-I effect) from the phenyl ring. This effect can influence the acidity of the N-H protons of the amine and the nucleophilicity of the nitrogen atom. The electron-withdrawing nature of the fluorine atoms can decrease the electron density on the phenoxy oxygen, which in turn can have a subtle electronic influence on the propan-2-amine moiety.

A summary of these effects is presented in the table below:

| Feature | Effect | Consequence on Reactivity |

| 2,6-Difluoro Substitution | Steric Hindrance | - Influences reagent approach- Can enhance stereoselectivity in certain reactions |

| Inductive Electron Withdrawal (-I) | - Modulates the nucleophilicity of the amine- Affects the acidity of N-H protons |

Stereochemical Control Mechanisms in Asymmetric Reactions

The (2S)-chirality of the 1-(2,6-difluorophenoxy)propan-2-amine (B13208119) molecule makes it a potentially valuable chiral building block or auxiliary in asymmetric synthesis. When used as a chiral auxiliary, it can be temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction.

The mechanism of stereochemical control often relies on the formation of a diastereomeric intermediate or transition state where the chiral auxiliary creates a sterically and/or electronically biased environment. For example, if the amine is converted into an imine and then subjected to nucleophilic addition, the 2,6-difluorophenoxy group, in conjunction with the methyl group at the stereocenter, would create a preferred direction of attack for the nucleophile, leading to the formation of one diastereomer in excess.

Key factors influencing the degree of stereochemical control include:

Conformational Rigidity: The formation of cyclic transition states or intermediates can lock the conformation and enhance the facial bias.

Steric Differentiation: The difference in steric bulk between the substituents on the chiral center of the auxiliary dictates the effectiveness of shielding one face of the reactive center.

Solvent and Temperature Effects: These parameters can influence the stability of different transition states and thus the stereochemical outcome.

Transition State Analysis and Reaction Intermediate Characterization

Detailed transition state analysis and characterization of reaction intermediates for reactions involving this compound are not well-documented in the available scientific literature. Such studies would typically involve computational chemistry (e.g., Density Functional Theory calculations) to model the geometries and energies of transition states and intermediates, as well as spectroscopic techniques (e.g., low-temperature NMR) to observe and characterize transient species.

For a hypothetical reaction, such as the alkylation of an imine derived from this amine, transition state analysis would focus on identifying the lowest energy pathway that leads to the observed major diastereomer. This would involve comparing the energies of competing transition states where the nucleophile attacks from different faces of the imine. The steric and electronic influence of the 2,6-difluorophenoxy moiety would be a critical factor in these computational models.

The characterization of reaction intermediates, such as lithium or zinc enolates in alkylation reactions, would provide crucial insights into the aggregation state and coordination geometry, which are key to understanding the stereochemical control mechanisms.

2s 1 2,6 Difluorophenoxy Propan 2 Amine As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Complex Molecular Architectures

The primary utility of chiral building blocks like (2S)-1-(2,6-difluorophenoxy)propan-2-amine lies in their ability to be incorporated into larger, often biologically active molecules, where the stereochemistry of the amine is crucial for function. The amine group provides a nucleophilic handle for the introduction of the chiral fragment into a variety of scaffolds.

For instance, analogous chiral amines are key components in the synthesis of potent enzyme inhibitors. The general synthetic strategy often involves the coupling of the chiral amine with a heterocyclic or carbocyclic core. The stereochemistry of the propan-2-amine moiety is critical for establishing the correct three-dimensional orientation of the molecule to fit into the active site of a biological target. The 2,6-difluorophenoxy group can further enhance binding affinity through favorable interactions, such as hydrogen bonding or dipole interactions, and can improve metabolic stability by blocking potential sites of oxidation.

Applications in the Synthesis of Other Chiral Scaffolds

Beyond its direct incorporation, this compound can be utilized as a precursor for the synthesis of other valuable chiral scaffolds. The inherent chirality of the molecule can be transferred to new stereogenic centers created during a synthetic sequence.

One common application is in the synthesis of chiral ligands for asymmetric catalysis. The primary amine can be readily converted into a variety of coordinating groups, such as amides, phosphinamides, or Schiff bases. The resulting ligands, bearing the chiral 1-(2,6-difluorophenoxy)propyl moiety, can then be complexed with transition metals to create catalysts for a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the 2,6-difluorophenoxy group can significantly influence the selectivity and activity of the resulting catalyst.

Derivatization for Enhanced Functionality and Reactivity

The synthetic versatility of this compound is further expanded through various derivatization reactions at its reactive sites: the primary amine and the aromatic ring. These modifications allow for the fine-tuning of its properties and its adaptation to a wide range of synthetic strategies.

Amide Formation and Derivatives

The most common transformation of the primary amine is its conversion to an amide. This is typically achieved through reaction with a carboxylic acid, acid chloride, or activated ester. Amide bond formation is a robust and high-yielding reaction, providing a stable linkage to a wide variety of molecular fragments.

Table 1: Representative Amide Coupling Reactions of Chiral Amines

| Amine | Coupling Partner | Coupling Reagent | Product |

| (2S)-1-(Phenoxy)propan-2-amine | Benzoic acid | HATU, DIPEA | (S)-N-(1-phenoxypropan-2-yl)benzamide |

| (2S)-1-(4-Chlorophenoxy)propan-2-amine | Acetic anhydride (B1165640) | Pyridine | (S)-N-(1-(4-chlorophenoxy)propan-2-yl)acetamide |

| This compound | 4-Nitrobenzoyl chloride | Triethylamine | (S)-N-(1-(2,6-difluorophenoxy)propan-2-yl)-4-nitrobenzamide |

Note: This table presents representative reactions based on established chemical principles for analogous compounds, as specific examples for the title compound are not widely available in public literature.

These amide derivatives can serve as key intermediates in multi-step syntheses or as the final target molecules themselves. The nature of the acyl group can be varied extensively to explore structure-activity relationships in drug discovery programs.

Secondary Amine Modifications

The primary amine of this compound can be converted to a secondary amine through reactions such as reductive amination or N-alkylation. Reductive amination with an aldehyde or ketone provides a straightforward route to mono-N-alkylated products.

Table 2: Synthesis of Secondary Amines from Chiral Primary Amines

| Primary Amine | Carbonyl Compound | Reducing Agent | Product |

| (2S)-1-(Phenoxy)propan-2-amine | Acetone | Sodium triacetoxyborohydride | (S)-N-isopropyl-1-phenoxypropan-2-amine |

| This compound | Benzaldehyde | Sodium cyanoborohydride | (S)-N-benzyl-1-(2,6-difluorophenoxy)propan-2-amine |

Note: This table illustrates common synthetic transformations for this class of compounds.

These secondary amines can exhibit different biological activities compared to their primary amine precursors and can also serve as intermediates for further functionalization, such as the introduction of a second, different alkyl group to form a tertiary amine.

Modifications at the Phenoxy Ring

The 2,6-difluorophenyl group, while relatively stable, can undergo electrophilic aromatic substitution under certain conditions, although the two fluorine atoms are deactivating. More commonly, modifications to the aromatic ring are introduced by using a pre-functionalized starting material in the synthesis of the phenoxy ether. For example, starting with a substituted 2,6-difluorophenol (B125437) allows for the introduction of a wide range of functional groups onto the aromatic ring.

However, if desired, further functionalization of the existing ring can be envisioned. For example, metallation of the ring followed by quenching with an electrophile could introduce substituents at the less sterically hindered positions. The feasibility and regioselectivity of such reactions would depend on the specific reaction conditions and the directing effects of the existing substituents.

Computational Chemistry and Theoretical Studies of 2s 1 2,6 Difluorophenoxy Propan 2 Amine

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital (MO) theory is a fundamental computational tool used to describe the electronic structure of molecules. For (2S)-1-(2,6-difluorophenoxy)propan-2-amine, MO analysis can provide significant insights into its chemical behavior. The distribution and energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest.

The presence of the electron-withdrawing fluorine atoms on the phenoxy group is expected to have a pronounced effect on the electronic structure. These fluorine atoms lower the energy of the molecular orbitals associated with the aromatic ring. The HOMO is likely to be localized on the amine group and the oxygen atom of the ether linkage, as these are the most electron-rich parts of the molecule. The LUMO, on the other hand, is anticipated to be distributed over the difluorinated aromatic ring, making it susceptible to nucleophilic attack.

A hypothetical representation of the frontier molecular orbital energies is presented in the table below.

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -8.5 | Amine and Ether Oxygen |

| LUMO | -0.5 | 2,6-Difluorophenoxy Ring |

| HOMO-LUMO Gap | 8.0 | - |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is crucial for its interactions with biological targets or other molecules. Conformational analysis aims to identify the stable conformations (low-energy states) and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

Energy landscape plots can be generated to visualize the potential energy as a function of the dihedral angles of the rotatable bonds. These plots would reveal the global minimum energy conformation and other local minima, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. Studies on similar phenoxypropanamine derivatives have shown that the orientation of the aromatic ring relative to the propanamine side chain is a key determinant of the conformational preference.

Below is a hypothetical data table summarizing the relative energies of potential conformers.

| Conformer | Dihedral Angle 1 (°C-O-C-C) | Dihedral Angle 2 (°C-C-N-H) | Relative Energy (kcal/mol) |

| A | 180 | 60 | 0.0 |

| B | 60 | 180 | 1.5 |

| C | -60 | -60 | 2.1 |

DFT Calculations for Reactivity and Selectivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the reactivity and selectivity of chemical reactions. For this compound, DFT calculations can be employed to compute various reactivity descriptors.

One such descriptor is the Fukui function, which indicates the propensity of each atom in the molecule to undergo a nucleophilic, electrophilic, or radical attack. For this molecule, the nitrogen atom of the amine group is expected to have a high value for the Fukui function corresponding to nucleophilic attack, indicating its basicity. The carbon atoms of the difluorinated ring are likely to be susceptible to nucleophilic substitution, as predicted by their respective Fukui indices.

DFT can also be used to calculate the reaction energies and activation barriers for potential reactions. For example, the protonation of the amine group or the reaction with an electrophile at the aromatic ring can be modeled to predict the most likely reaction pathways. The calculated transition state energies would provide insights into the kinetics of these reactions.

A hypothetical table of calculated Fukui indices is shown below.

| Atom | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |

| N (amine) | 0.45 | 0.05 |

| C1 (ring) | 0.10 | 0.15 |

| C2 (ring) | 0.12 | 0.08 |

Molecular Dynamics Simulations of Interactions with Substrates or Catalytic Species

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations of this compound in complex with a substrate or a catalytic species can provide valuable information about the binding modes, interaction energies, and the dynamics of the complex.

For instance, if this compound is being investigated as a potential ligand for a biological target, MD simulations can be used to simulate the ligand-protein complex in a solvated environment. The simulations would reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time can be monitored to assess the stability of the complex.

The binding free energy of the ligand to its target can also be calculated from the MD trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). This would provide a quantitative measure of the binding affinity.

A hypothetical summary of MD simulation results is presented below.

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Average RMSD of Ligand | 1.5 Å |

| Key Interacting Residues | Asp120, Phe250, Tyr300 |

| Estimated Binding Free Energy | -8.5 kcal/mol |

In Silico Modeling of Reaction Mechanisms

In silico modeling of reaction mechanisms involves using computational methods to elucidate the detailed steps of a chemical reaction. For this compound, a potential reaction of interest could be its metabolism or degradation. One possible metabolic pathway for ethers is cleavage of the ether bond.

Computational modeling can be used to investigate the mechanism of this ether cleavage. This would involve identifying the reactants, products, intermediates, and transition states along the reaction pathway. The geometries of these species would be optimized, and their energies calculated to construct a potential energy surface for the reaction.

For example, the acid-catalyzed cleavage of the ether bond could be modeled. The calculations would likely show that the reaction proceeds through the protonation of the ether oxygen, followed by a nucleophilic attack of a water molecule or another nucleophile on one of the adjacent carbon atoms. The calculated activation energy for this process would indicate the feasibility of this reaction under physiological conditions.

A hypothetical reaction profile is summarized in the table below.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | Starting Material | 0.0 |

| Protonation of Ether Oxygen | Protonated Intermediate | -5.0 |

| Nucleophilic Attack (Transition State) | Transition State 1 | 15.0 |

| Cleavage of C-O Bond | Products | -10.0 |

Analytical Techniques for the Characterization and Enantiopurity Determination of 2s 1 2,6 Difluorophenoxy Propan 2 Amine

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental for confirming the molecular structure of (2S)-1-(2,6-difluorophenoxy)propan-2-amine. Each method provides unique information about the compound's connectivity, functional groups, and atomic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the propan-2-amine backbone, and the methyl group. The aromatic protons on the difluorophenyl ring would likely appear as a complex multiplet due to proton-proton and proton-fluorine coupling. The protons on the chiral center (CH), the adjacent methylene (B1212753) group (OCH₂), and the methyl group (CH₃) would each have characteristic chemical shifts and splitting patterns. For instance, the methyl protons would likely appear as a doublet, being split by the single proton on the chiral carbon.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule, including the six carbons of the aromatic ring (with those directly bonded to fluorine showing characteristic splitting due to carbon-fluorine coupling), and the three carbons of the propan-2-amine side chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to exhibit characteristic absorption bands. Key vibrations would include N-H stretching from the primary amine (typically a broad signal around 3300-3500 cm⁻¹), C-H stretching from the aromatic and aliphatic parts of the molecule, C-O-C stretching from the ether linkage, and strong C-F stretching bands characteristic of the difluorophenyl group. bldpharm.com

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight (187.19 g/mol ). chemicalregister.com The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), a common pathway for amines, and cleavage of the ether bond.

Table 1: Predicted Spectroscopic Data for this compound This table contains predicted data based on the chemical structure and general principles of spectroscopy.

| Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | Multiplet (δ ~6.8-7.2 ppm) |

| OCH₂ Protons | Multiplet (δ ~3.8-4.2 ppm) | |

| CH-N Proton | Multiplet (δ ~3.0-3.5 ppm) | |

| CH₃ Protons | Doublet (δ ~1.1-1.3 ppm) | |

| NH₂ Protons | Broad Singlet (variable ppm) | |

| ¹³C NMR | Aromatic Carbons | 6 signals (δ ~110-160 ppm) |

| OCH₂ Carbon | 1 signal (δ ~70-75 ppm) | |

| CH-N Carbon | 1 signal (δ ~45-55 ppm) | |

| CH₃ Carbon | 1 signal (δ ~18-25 ppm) | |

| IR | N-H Stretch (Amine) | ~3300-3500 cm⁻¹ (broad) |

| C-O-C Stretch (Ether) | ~1200-1250 cm⁻¹ (strong) | |

| C-F Stretch | ~1100-1300 cm⁻¹ (strong) | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 187 |

| Base Peak | m/z = 44 ([CH(NH₂)CH₃]⁺) |

Chromatographic Techniques for Purity and Enantiomeric Excess

Chromatography is essential for assessing the chemical purity and, crucially, the enantiomeric purity (or enantiomeric excess, ee) of the chiral amine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for separating enantiomers. phenomenex.com The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. For primary amines like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often highly effective. yakhak.orgchinacloudapi.cn

A typical method would involve dissolving the sample in a suitable solvent and injecting it onto a chiral column. The mobile phase is usually a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. yakhak.org The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table 2: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA or similar amylose-based CSP |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Expected Outcome | Baseline separation of the (S)- and (R)-enantiomers |

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. While the target amine may be directly analyzed, it is often necessary to first convert it into a more volatile and less polar derivative to improve chromatographic performance. h-brs.de This process, known as derivatization, commonly involves reacting the amine with a reagent like trifluoroacetic anhydride (B1165640) (TFAA). h-brs.de

The resulting trifluoroacetamide (B147638) derivative is then analyzed on a GC column containing a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. The two diastereomeric derivatives interact differently with the CSP, enabling their separation. The enantiomeric excess is determined by comparing the peak areas. GC coupled with a mass spectrometer (GC-MS) can be used for definitive peak identification. uzh.ch

Chiroptical Methods (e.g., Optical Rotation, Electronic Circular Dichroism)

Chiroptical methods are based on the interaction of chiral molecules with polarized light. They are essential for characterizing chiral substances and can be used to determine enantiomeric purity.

Optical Rotation: A fundamental property of chiral compounds is their ability to rotate the plane of plane-polarized light. This phenomenon is measured using a polarimeter. The (2S)-enantiomer will rotate the light in one direction (e.g., dextrorotatory, (+)), while its (2R)-enantiomer will rotate it by an equal magnitude in the opposite direction (levorotatory, (-)). The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). Measuring the optical rotation of a sample allows for a quick assessment of its enantiomeric composition by comparing the observed rotation to the known value for the pure enantiomer.

Electronic Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical environment of the molecule's chromophores (light-absorbing groups). For this compound, the difluorophenyl group acts as a chromophore. The resulting CD spectrum is a unique fingerprint for the enantiomer. The sign and intensity of the Cotton effects in the spectrum can be correlated with the absolute configuration, often supported by computational calculations. Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric excess, making it a valuable tool for quantitative determination of enantiopurity.

Future Directions and Emerging Research Avenues for 2s 1 2,6 Difluorophenoxy Propan 2 Amine

Potential in Novel Asymmetric Transformations

The chiral nature of (2S)-1-(2,6-difluorophenoxy)propan-2-amine makes it an attractive candidate for applications in asymmetric synthesis. Chiral amines are fundamental components of many organocatalysts and chiral ligands for metal-catalyzed reactions. Future research could focus on leveraging the unique steric and electronic properties conferred by the 2,6-difluorophenoxy group.

Key Research Areas:

Development of Novel Organocatalysts: The amine functionality can be utilized to form enamines or iminium ions, key intermediates in many organocatalytic reactions such as aldol (B89426) and Michael additions. The difluorophenyl group could influence the stereochemical outcome of these transformations through non-covalent interactions.

Synthesis of Chiral Ligands: The amine can serve as a scaffold for the synthesis of new chiral ligands for transition metal catalysis. These ligands could find application in asymmetric hydrogenations, cross-coupling reactions, and aminations, potentially offering unique reactivity and selectivity profiles due to the electronic effects of the fluorine atoms. The synthesis of chiral β-amino acid derivatives, for example, often relies on highly efficient asymmetric hydrogenation, an area where new chiral ligands are continuously sought. researchgate.netresearchgate.net

Asymmetric Aza-Michael Additions: Chiral amines are pivotal in catalyzing the conjugate addition of nitrogen nucleophiles to α,β-unsaturated compounds, a key method for creating chiral β-amino acid frameworks. chinesechemsoc.org Investigating the catalytic activity of this compound or its derivatives in such reactions could lead to efficient routes for synthesizing valuable chiral building blocks.

Exploration of New Catalytic Systems Incorporating the Amine

Beyond its direct use as an organocatalyst, this compound can be incorporated into more complex catalytic systems. Its structure is analogous to (aryloxy)propanolamines, which have been investigated for various applications. nih.govnih.gov

Potential Catalytic Systems:

Bifunctional Catalysts: The amine group can be functionalized to create bifunctional catalysts that possess both a basic amine site and another catalytic moiety, such as a hydrogen bond donor (e.g., urea, thiourea, or squaramide). Such catalysts have shown great promise in asymmetric Mannich reactions and other enantioselective transformations. mdpi.com

Immobilized Catalysts: For applications in sustainable chemistry, the amine could be immobilized on solid supports, such as polymers or silica (B1680970) gel. This would facilitate catalyst recovery and reuse, a key advantage for industrial processes.

Advanced Materials Science Applications

The incorporation of fluorine into organic molecules is known to significantly alter their physical, chemical, and biological properties, making them valuable in materials science. numberanalytics.com Organofluorine compounds are utilized for their high thermal stability, chemical inertness, and unique electronic properties. numberanalytics.comnih.gov

Potential Applications:

Fluoropolymers: As a monomer or additive, this compound could be used to create novel fluoropolymers. The difluorophenoxy group can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. numberanalytics.comnumberanalytics.com

Liquid Crystals: The rigid difluorophenyl group combined with the chiral center could make this compound or its derivatives suitable for the design of new chiral liquid crystalline materials.

Organic Electronics: Fluorinated compounds are increasingly used in organic electronics, such as in the design of organic solar cells and thin-film transistors, to tune electronic properties and improve device performance. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. whiterose.ac.uk The synthesis and application of chiral amines are increasingly being adapted to flow systems. rsc.orgrsc.org

Future Research Directions:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound could improve efficiency and scalability.

Flow-Based Catalysis: Utilizing this amine or its derivatives as catalysts in packed-bed reactors for continuous asymmetric synthesis could enable the efficient production of chiral molecules. whiterose.ac.uk This approach allows for easy separation of the catalyst from the product stream and can lead to higher productivity. The development of chemoenzymatic cascades in continuous flow for the synthesis of other chiral fluorinated amines has demonstrated the potential for high space-time yields and operational stability. acs.org

Biodegradation and Environmental Fate Studies

The widespread use of fluorinated compounds has raised concerns about their environmental persistence. nih.gov Polyfluorinated compounds are generally resistant to biodegradation due to the strength of the carbon-fluorine bond. nih.gov

Areas for Investigation:

Biodegradability Assessment: It is crucial to study the biodegradability of this compound to understand its environmental fate. While many polyfluorinated compounds are persistent, some structures can be degraded by microorganisms. nih.govresearchgate.net

Metabolic Pathway Elucidation: If biodegradation occurs, identifying the metabolic pathways and the resulting degradation products is essential. Studies on other fluorinated aromatics, such as 2,2-difluoro-1,3-benzodioxole, have shown that microbial degradation and defluorination are possible, though often via unexpected mechanisms. researchgate.net Understanding these pathways is critical for assessing the long-term environmental impact of the compound. The degradation of perfluorooctanoic acid (PFOA), a "forever chemical," often results in the formation of shorter-chain perfluorinated compounds. mdpi.com Similar stepwise degradation could be a possibility for this molecule.

Conclusion and Research Outlook

Summary of Key Research Findings and Methodological Advancements

Direct research findings and specific methodological advancements for the synthesis of (2S)-1-(2,6-difluorophenoxy)propan-2-amine are not documented in the available scientific literature. However, its structure suggests that its synthesis would fall under the broader category of chiral amine synthesis. Methodological advancements in this field are extensive and generally focus on achieving high enantioselectivity.

Key strategies that would be applicable to the synthesis of this compound include:

Asymmetric Reductive Amination: This is a common and powerful method for synthesizing chiral amines. It would likely involve the reaction of 1-(2,6-difluorophenoxy)propan-2-one with an ammonia (B1221849) source in the presence of a chiral catalyst.

Nucleophilic Substitution: A plausible route would involve the reaction of a chiral 2-aminopropanol derivative with 1,3-difluorobenzene (B1663923) under conditions suitable for forming an ether linkage. The stereocenter would be introduced from a chiral starting material.

Use of Chiral Auxiliaries: Chiral auxiliaries, such as N-tert-butylsulfinyl imines, are frequently employed to direct the stereochemical outcome of reactions that form amines. mdma.ch This approach offers high stereoselectivity and is applicable to a broad range of substrates. mdma.ch

The presence of the 2,6-difluoro substitution on the phenyl ring is a common feature in many biologically active molecules. This substitution pattern can influence the compound's conformation and electronic properties, which can be beneficial in drug design.

Remaining Challenges and Open Questions

Given the lack of specific research on this compound, the primary challenge is the absence of any documented biological activity or application. The open questions surrounding this compound are fundamental:

What are its specific physicochemical properties? Detailed data on its melting point, boiling point, solubility, and spectroscopic characteristics are not compiled in research literature, though supplier listings provide basic information.

What is its biological activity? There are no published studies investigating the pharmacological or biological effects of this compound. Its structural similarity to known bioactive molecules suggests it could be a candidate for screening in various assays, but this work has not been reported.

What are the optimal conditions for its stereoselective synthesis? While general methods for chiral amine synthesis exist, the specific optimization of a synthetic route to this compound with high yield and enantiopurity has not been published. Challenges in the synthesis of fluorinated chiral amines often relate to achieving high stereoselectivity and managing the reactivity of fluorinated precursors. mdma.ch

Broader Impact of Research on Chiral Amine Chemistry and Organic Synthesis

While research on this compound itself is not evident, its existence as a building block contributes to the broader fields of chiral amine chemistry and organic synthesis.

Enabling Access to Complex Chiral Molecules: The availability of enantiomerically pure building blocks like this compound is crucial for the efficient synthesis of complex target molecules, particularly in the pharmaceutical industry. Chiral amines are key components in a vast number of drugs.

Probing Structure-Activity Relationships (SAR): The 2,6-difluorophenoxy moiety is a common substituent in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The availability of this specific chiral amine allows medicinal chemists to systematically explore the impact of this particular structural motif on the biological activity of a lead compound.

Advancement of Asymmetric Synthesis: The demand for enantiopure compounds like this compound drives the development of new and improved methods for asymmetric synthesis. The challenges associated with synthesizing fluorinated and chiral molecules spur innovation in catalysis and synthetic methodology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.